Manganese ammonium phosphate

Description

Properties

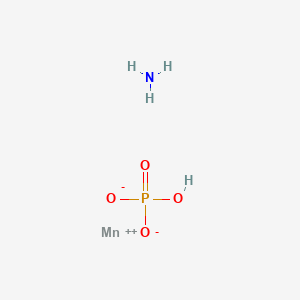

IUPAC Name |

azane;hydrogen phosphate;manganese(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.H3N.H3O4P/c;;1-5(2,3)4/h;1H3;(H3,1,2,3,4)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUGKDWGQPNDGX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.OP(=O)([O-])[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4MnNO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.948 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the fundamental properties of Manganese ammonium phosphate?

An In-depth Technical Guide on the Fundamental Properties of Manganese Ammonium Phosphate

Introduction

This compound (NH₄MnPO₄) and its hydrated forms, particularly the monohydrate (NH₄MnPO₄·H₂O), are inorganic compounds of significant interest in various scientific and industrial fields. Their applications range from agriculture, where they serve as slow-release fertilizers, to materials science as pigments and catalysts.[1][2] More recently, nanostructured forms of manganese phosphates are being explored for advanced biomedical applications, including drug delivery and as contrast agents in magnetic resonance imaging (MRI).[3][4] This guide provides a comprehensive overview of the core chemical, physical, and structural properties of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a double salt structure where ammonium and manganese cations balance the charge of the phosphate anion.[1] The most common and thermodynamically stable form under ambient conditions is the monohydrate, NH₄MnPO₄·H₂O.[1] This water molecule is integral to the crystal lattice, providing stability through hydrogen bonding.[1]

General Properties

A summary of the key chemical and physical properties for both the anhydrous and monohydrate forms of this compound is presented in Table 1. The data is compiled from various chemical databases and literature sources.

| Property | Value (Anhydrous) | Value (Monohydrate) | References |

| IUPAC Name | azane;hydrogen phosphate;manganese(2+) | Not specified | [5] |

| Molecular Formula | H₄MnNO₄P | NH₄MnPO₄·H₂O / H₆MnNO₅P | [1][5][6] |

| Molecular Weight | 167.95 g/mol | 185.96 g/mol | [1][6][7] |

| Exact Mass | 167.926 g/mol | 185.936 g/mol | [1][6] |

| Boiling Point | 158°C at 760 mmHg | Not specified | [1][7] |

| Vapor Pressure | 1.41 mmHg at 25°C | Not specified | [7][8] |

| Density | Not specified | 2.46 g/cm³ (measured), 2.49 g/cm³ (calculated) | [9] |

| Appearance | White crystalline powder | White crystalline powder | [2][9] |

| Solubility | Soluble characteristics in aqueous systems, but specific quantitative data is dependent on experimental conditions. The presence of common ions can significantly influence solubility. | Soluble in aqueous systems. The dissolution involves dissociation into ammonium cations, manganese divalent cations, and phosphate anions. | [1] |

Compositional Analysis

The elemental composition of this compound monohydrate reflects a 1:1:1 stoichiometric relationship between the core ions.[1] The approximate mass contributions are:

-

Manganese (Mn): ~32.7%

-

Phosphorus (P): ~18.4%

-

Nitrogen (N): ~8.3%

-

Oxygen (O): ~47.6%

-

Hydrogen (H): ~3.0%[1]

Crystallographic Data

This compound monohydrate (NH₄MnPO₄·H₂O) has a well-defined crystal structure. It is isostructural with the mineral niahite and ammonium magnesium phosphate monohydrate.[1][9]

Crystal System and Unit Cell Parameters

The compound crystallizes in the orthorhombic system.[1] Detailed crystallographic data obtained through X-ray powder diffraction are summarized in Table 2.

| Parameter | Value | References |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pmnm (No. 59) | [9] |

| Lattice Parameter a | 5.7289(11) Å | [1][9] |

| Lattice Parameter b | 8.8167(12) Å | [1][9] |

| Lattice Parameter c | 4.9098(8) Å | [1][9] |

| Unit Cell Volume (V) | 248.1 ų / 247.99(5) ų | [1][9] |

| Formula Units per Cell (Z) | 2 | [1][9] |

Synthesis Methodologies

Several methods have been developed for the synthesis of this compound, each offering control over properties like crystallinity and particle morphology.

Common Synthesis Routes

-

Co-precipitation: This is a widely used method involving the simultaneous precipitation of manganese, ammonium, and phosphate ions from aqueous solutions under controlled pH and temperature.[1][2] The reaction of a soluble manganese salt (e.g., manganese acetate) with an ammonium phosphate source is a common approach.[2][9]

-

Hydrothermal/Solvothermal Synthesis: These methods utilize elevated temperatures and pressures in a sealed vessel (autoclave) to produce highly crystalline materials.[1][2] Temperatures around 150-200°C are typical.[1][2]

-

Homogeneous Precipitation (Urea Hydrolysis): This technique involves the slow hydrolysis of urea to gradually increase the pH of the reaction mixture, leading to the formation of larger, more uniform crystals compared to conventional precipitation.

-

Solid-State Reaction: This method involves grinding precursor materials, such as manganese oxide and ammonium phosphate, and heating them at elevated temperatures to induce a reaction in the solid phase.[1]

A generalized workflow for the widely used co-precipitation synthesis is illustrated below.

Caption: Generalized workflow for the synthesis of NH₄MnPO₄·H₂O via co-precipitation.

Thermal Analysis

The thermal stability of hydrated metal ammonium phosphates is a critical property. Upon heating, these compounds typically undergo dehydration and deammoniation. For the related compound magnesium ammonium phosphate hexahydrate (struvite), thermal decomposition begins with the loss of water to form the monohydrate (dittmarite) between 100-200°C, followed by the loss of ammonia and remaining water at higher temperatures (250-300°C).[10] A similar decomposition pathway is expected for this compound monohydrate, where heating leads to the loss of the water of crystallization and ammonia, ultimately forming manganese pyrophosphate.

Applications in Drug Development

While traditionally used in other fields, manganese-based nanoparticles, including phosphates, are gaining attention in biomedicine.[4] Their properties make them suitable for dual-modal applications in cancer therapy and diagnostics.

Drug Delivery Systems

Manganese phosphate nanoparticles can be engineered as carriers for chemotherapeutic agents.[3] The acidic microenvironment of tumors can trigger the degradation of these nanoparticles, leading to the controlled release of the encapsulated drug directly at the target site, which helps in reducing systemic toxicity.[3]

Caption: Workflow for manganese phosphate nanoparticles in targeted drug delivery and imaging.

Immunotherapy and Imaging

A significant recent finding is the ability of manganese ions (Mn²⁺), released from the nanoparticles, to activate the cGAS-STING innate immune pathway.[3] This activation enhances the anti-tumor immune response. The paramagnetic nature of Mn²⁺ also allows the nanoparticles to function as T1-weighted MRI contrast agents, enabling real-time monitoring of drug delivery and therapeutic efficacy.[3]

Caption: Activation of the cGAS-STING pathway by Mn²⁺ ions from manganese phosphate.

Experimental Protocols

A multi-technique approach is essential for the thorough characterization of this compound.[11]

Synthesis: Homogeneous Precipitation via Urea Hydrolysis

This method yields coarse, crystalline precipitates of NH₄MnPO₄·H₂O.

-

Reagents: Manganese(II) sulfate solution (~0.06M), ammonium sulfate solution (25%), ammonium dihydrogen phosphate solution (10%), urea, 1N sulfuric acid.

-

Procedure:

-

To an aliquot of the standard Mn(II) sulfate solution, add 50 mL of ammonium sulfate solution, 15 mL of ammonium dihydrogen phosphate solution, and 10 g of urea.

-

Adjust the pH of the mixture to 5.5 using 1N sulfuric acid and dilute the total volume to 150 mL with deionized water.

-

Place the beaker containing the solution in a hot air oven maintained at 90-95°C for 5 hours. Replenish evaporated water periodically.

-

Allow the solution to cool to room temperature, permitting the precipitate to settle.

-

Filter the precipitate using a sintered crucible (e.g., IG3).

-

Wash the precipitate first with a 1% diammonium hydrogen phosphate solution until free of sulfate ions, followed by a wash with aqueous ethanol (1:1) to remove excess phosphate.

-

Dry the final product for 1 hour at 100-105°C and weigh as NH₄MnPO₄·H₂O.

-

Characterization: X-ray Powder Diffraction (XRD)

XRD is used to determine the crystal structure, phase purity, and unit cell parameters.[9]

-

Sample Preparation: The synthesized powder is finely ground in an agate mortar. The loose powder is then pressed into a diffractometer sample holder.[9]

-

Instrumentation: A powder diffractometer (e.g., TUR M 62) equipped with a copper X-ray source (Cu Kα radiation, λ = 1.54178 Å).[9]

-

Data Collection:

-

Operate the diffractometer at settings such as 30 kV and 30 mA.[9]

-

Use a Ni filter for the Cu Kα radiation.[9]

-

Calibrate the instrument using an external standard, such as silicon.[9]

-

Record the powder pattern at a controlled temperature (e.g., 25°C) over a 2θ range of 9° to 60°.[9]

-

Use a step size of 0.02° and a counting time of 6 seconds per step.[9]

-

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases by comparison with standard diffraction databases (e.g., PDF). The unit cell parameters can be refined using software like NBS*AIDS83.[9]

Characterization: Thermogravimetric Analysis (TGA)

TGA is employed to study the thermal stability and decomposition behavior of the material.

-

Sample Preparation: A small, accurately weighed amount of the dried NH₄MnPO₄·H₂O powder is placed in an alumina or platinum crucible.

-

Instrumentation: A thermogravimetric analyzer.

-

Data Collection:

-

Heat the sample from room temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

Conduct the analysis under a controlled atmosphere, such as inert nitrogen or oxidizing air, with a constant flow rate.

-

-

Data Analysis: The resulting TGA curve plots the percentage weight loss against temperature. The derivative of this curve (DTG) shows the rate of weight loss and helps identify the temperatures of specific decomposition events, such as the loss of water and ammonia.

References

- 1. Buy this compound | 13446-31-6 [smolecule.com]

- 2. Ammonium manganese phosphate | 15609-81-1 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Recent Advances of Manganese-Based Hybrid Nanomaterials for Cancer Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | H4MnNO4P | CID 102602548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ammonium manganese phosphate monohydrate | H6MnNO5P | CID 129831267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. lookchem.com [lookchem.com]

- 9. X-ray powder diffraction data for ammonium manganese phosphate monohydrate | Powder Diffraction | Cambridge Core [cambridge.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Crystal Structure of Manganese Ammonium Phosphate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of manganese ammonium phosphate monohydrate (NH₄MnPO₄·H₂O), a compound of significant academic and industrial interest. It is valued for its applications in materials science, particularly as a precursor for lithium-ion battery cathode materials, and for its structural and magnetic properties.[1][2] This document outlines the crystallographic data, details the experimental protocols for its synthesis and characterization, and provides visualizations to illustrate key workflows and structural relationships.

Crystallographic Data

This compound monohydrate is a crystalline solid that is isostructural with the naturally occurring mineral niahite.[1][3] Its structure is thermodynamically stable under ambient conditions, incorporating one water molecule per formula unit which is crucial for stabilizing the crystal lattice through hydrogen bonding.[2] The compound crystallizes in the orthorhombic space group Pmnm.[1][3] A summary of its key crystallographic parameters, determined through X-ray powder diffraction, is presented below.

| Parameter | Value | Reference |

| Chemical Formula | NH₄MnPO₄·H₂O | [4] |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pmnm (No. 59) | [3] |

| Lattice Parameter (a) | 5.7289 (11) Å | [3] |

| Lattice Parameter (b) | 8.8167 (12) Å | [3] |

| Lattice Parameter (c) | 4.9098 (8) Å | [3] |

| Unit Cell Volume (V) | 247.99 (5) ų | [3] |

| Formula Units per Cell (Z) | 2 | [3] |

| Measured Density (Dₘ) | 2.46 g/cm³ | [3] |

| Calculated Density (Dₓ) | 2.49 g/cm³ | [3] |

| Color | White Crystalline Powder | [3] |

Experimental Protocols

The synthesis and structural analysis of this compound monohydrate involve precise experimental procedures. The most common synthesis route is a controlled precipitation method, followed by characterization using X-ray powder diffraction.

A reliable method for preparing this compound monohydrate is through a precipitation reaction from aqueous solutions.[2]

Materials and Reagents:

-

Manganese(II) acetate tetrahydrate (Mn(CH₃COO)₂·4H₂O) (0.1 M solution)[3]

-

Diammonium hydrogen phosphate ((NH₄)₂HPO₄)[3]

-

Ammonium acetate[3]

-

Ammonia solution[3]

-

Double-deionized water[3]

-

All reagents should be of analytical grade.[3]

Procedure:

-

Prepare a boiling solution of ammonium acetate.[3]

-

To this boiling solution, add a solution containing 0.1 M of Mn(CH₃COO)₂·4H₂O and (NH₄)₂HPO₄.[3]

-

Continuously monitor and maintain the pH of the reaction mixture between 7 and 8 by adding ammonia solution as needed.[3]

-

Allow the precipitation reaction to proceed to completion.

-

After the reaction, cool the solution to room temperature and filter the precipitate.

-

Wash the collected white precipitate first with a 1% diammonium hydrogen phosphate solution until free from sulphate, and then with aqueous ethanol (1:1) to remove excess phosphate ions.

-

Dry the final product, NH₄MnPO₄·H₂O, in an oven at 100-105°C for one hour.

The crystal structure and phase purity of the synthesized powder are determined using X-ray powder diffraction (XRD).[1]

Sample Preparation:

-

Grind the dried NH₄MnPO₄·H₂O sample into a fine powder using an agate mortar and pestle.[3]

-

Press the loose powder into a diffractometer sample holder to ensure a flat, uniform surface.[3]

Instrumentation and Data Collection:

-

Diffractometer: TUR M 62 diffractometer or equivalent.[3]

-

X-ray Source: Ni-filtered Cu Kα radiation (λ = 1.54178 Å).[3]

-

Operating Conditions: 30 kV and 30 mA.[3]

-

Alignment: Check the diffractometer alignment using a silicon external standard.[3]

-

Data Acquisition:

Data Analysis:

-

Analyze the resulting diffraction pattern to identify the crystal phase by comparing peak positions and intensities with reference data (e.g., PDF 35-04574 for the mineral niahite).[3]

-

Perform Rietveld refinement or other computational methods using programs like NBS*AIDS83 to refine the lattice parameters and determine figures of merit (e.g., M₂₀, F₃₀).[3]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships within the crystal structure.

Caption: Experimental workflow for synthesis and analysis.

References

- 1. Ammonium manganese phosphate | 15609-81-1 | Benchchem [benchchem.com]

- 2. Buy this compound | 13446-31-6 [smolecule.com]

- 3. X-ray powder diffraction data for ammonium manganese phosphate monohydrate | Powder Diffraction | Cambridge Core [cambridge.org]

- 4. Ammonium manganese phosphate monohydrate | H6MnNO5P | CID 129831267 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular formula and weight of Manganese ammonium phosphate.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese ammonium phosphate (MnNH₄PO₄·H₂O), an inorganic compound, is increasingly recognized for its diverse applications across various scientific disciplines. This guide provides a comprehensive overview of its chemical properties, synthesis methodologies, and burgeoning role in biomedical research, particularly in drug delivery and immunotherapy. Detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways are presented to serve as a valuable resource for the scientific community.

Chemical and Physical Properties

This compound is an inorganic salt that exists as a hydrated crystalline solid. Its fundamental properties are crucial for understanding its behavior in chemical and biological systems.

Molecular Formula and Weight

The chemical identity of this compound is defined by its elemental composition and structure. It is commonly found in its monohydrate form.

| Property | Value |

| Molecular Formula | H₈MnNO₅P (monohydrate) |

| Condensed Formula | MnNH₄PO₄·H₂O |

| Molecular Weight | 187.978 g/mol |

| IUPAC Name | azane;hydrogen phosphate;manganese(2+) |

| CAS Number | 13446-31-6 (monohydrate) |

Physical and Chemical Data

Key physical and chemical characteristics of this compound are summarized below.

| Property | Value |

| Boiling Point | 158°C at 760 mmHg |

| Appearance | Crystalline solid |

| Solubility | Insoluble in water |

Synthesis Methodologies

The synthesis of this compound can be achieved through various methods, each yielding products with potentially different characteristics. The choice of method depends on the desired properties of the final product, such as crystal size and purity.

Precipitation from Homogeneous Solution via Urea Hydrolysis

This method facilitates the gradual precipitation of this compound, leading to the formation of larger and more uniform crystals.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of Mn(II) sulfate (~0.06M) and standardize it.

-

Prepare a 25% ammonium sulfate solution.

-

Prepare a 10% ammonium dihydrogen phosphate solution.

-

-

Reaction Mixture:

-

To an aliquot of the standard Mn(II) sulfate solution, add 50 ml of the ammonium sulfate solution, 15 ml of the ammonium dihydrogen phosphate solution, and 10 g of urea.

-

Adjust the pH of the mixture to 5.5 using 1N sulfuric acid.

-

Dilute the final solution to 150 ml.

-

-

Precipitation:

-

Place the beaker in a hot air oven maintained at 90-95°C for 5 hours. Replenish evaporated water periodically.

-

-

Product Recovery:

-

Allow the solution to cool to room temperature.

-

Filter the precipitate through a sintered crucible.

-

Wash the precipitate with a 1% diammonium hydrogen phosphate solution, followed by aqueous ethanol (1:1).

-

Dry the final product at 100-105°C for 1 hour.

-

Caption: Workflow for the synthesis of this compound via urea hydrolysis.

Solid-State Synthesis

This method involves the direct reaction of solid precursors at elevated temperatures.

Experimental Protocol:

-

Precursor Preparation:

-

Combine manganese(IV) oxide (MnO₂), ammonium dihydrogen phosphate ((NH₄)H₂PO₄), and orthophosphoric acid (H₃PO₄) in a stoichiometric ratio (e.g., 1:3:4 Mn:NH₄:P).[1]

-

-

Homogenization:

-

Thoroughly grind the mixture in a mortar and pestle or a ball mill to ensure intimate contact between the reactants.[1]

-

-

Heating:

-

Purification:

Caption: Workflow for the solid-state synthesis of Ammonium Manganese Diphosphate.

Applications in Drug Development and a Biomedical Context

Manganese-based nanomaterials, including manganese phosphates, are gaining significant attention in the biomedical field for their potential in diagnostics and therapeutics.[2]

Drug Delivery

Hollow manganese phosphate nanoparticles have been investigated as smart multifunctional probes for targeted drug delivery.[3] Their pH-sensitive nature allows for the controlled release of therapeutic agents in the acidic tumor microenvironment.[4] For instance, hollow manganese dioxide nanoparticles have been successfully used to load and deliver methotrexate, an anticancer drug.[5]

Cancer Immunotherapy and the cGAS-STING Pathway

A significant area of research is the use of manganese-based nanoparticles to activate the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, a critical component of the innate immune system.[6][7] The release of Mn²⁺ ions from these nanoparticles within tumor cells can enhance the activation of the cGAS-STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines.[6][7] This, in turn, promotes the maturation of dendritic cells, increases the infiltration of cytotoxic T lymphocytes, and boosts the overall anti-tumor immune response.[6][8]

The proposed mechanism involves the following steps:

-

Nanoparticles containing manganese phosphate are delivered to the tumor site.

-

The acidic tumor microenvironment or intracellular conditions trigger the release of Mn²⁺ ions.

-

Mn²⁺ enhances the sensitivity of cGAS to cytosolic DNA (e.g., from damaged tumor cells).

-

Activated cGAS produces cGAMP, which in turn activates STING.

-

STING activation leads to the phosphorylation of IRF3 and the activation of NF-κB.

-

These transcription factors move to the nucleus and induce the expression of type I interferons and other inflammatory cytokines, stimulating an anti-tumor immune response.[7]

Caption: Activation of the cGAS-STING pathway by manganese phosphate nanoparticles.

Other Applications

Agriculture

Manganese is an essential micronutrient for plants, playing a crucial role in photosynthesis and nitrogen metabolism.[9] this compound can serve as a source of both manganese and nitrogen. The ammonium form of nitrogen can help to acidify the rhizosphere, which may increase the availability of manganese to plants, especially in alkaline soils.[10][11]

Neurotoxicity of Manganese

It is imperative for researchers working with manganese compounds to be aware of the potential for manganese-induced neurotoxicity. While manganese is an essential element, chronic overexposure can lead to a neurological disorder known as manganism, which shares symptoms with Parkinson's disease.[2][12] The mechanisms of manganese neurotoxicity are complex and involve oxidative stress, mitochondrial dysfunction, inflammation, and excitotoxicity.[12][13] Research has shown that manganese can accumulate in the brain, particularly in the basal ganglia, leading to motor and cognitive deficits.[14] Studies on neonatal models suggest a particular vulnerability to manganese exposure.[15] It is important to note that these neurotoxicity studies have been conducted with various forms of manganese, and the specific toxicity profile of this compound would require dedicated investigation.

Analytical Characterization

A multi-technique approach is essential for the thorough characterization of synthesized this compound.

| Analytical Technique | Information Provided |

| X-ray Diffraction (XRD) | Crystal structure and phase purity |

| Scanning Electron Microscopy (SEM) | Surface morphology and particle size |

| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental composition |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., phosphate, ammonium) |

| Thermal Analysis (TGA/DSC) | Thermal stability and decomposition profile |

Conclusion

This compound is a compound with significant potential, particularly in the realm of biomedicine. Its utility as a component in smart drug delivery systems and as an activator of the innate immune system for cancer therapy highlights its promise. Continued research into its synthesis, functionalization, and biological interactions will be crucial for translating its potential into clinical applications. Researchers must also remain cognizant of the potential for manganese-related neurotoxicity and handle the compound with appropriate safety measures. This guide serves as a foundational resource to support and inspire further investigation into this versatile inorganic compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Hollow manganese phosphate nanoparticles as smart multifunctional probes for cancer cell targeted magnetic resonance im… [ouci.dntb.gov.ua]

- 4. Recent Advances of Manganese-Based Hybrid Nanomaterials for Cancer Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mn-based cGAS-STING activation for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Ammonium Fertilization Enhances Nutrient Uptake, Specifically Manganese and Zinc, and Growth of Maize in Unlimed and Limed Acidic Sandy Soil [mdpi.com]

- 12. Frontiers | Mechanisms of manganese-induced neurotoxicity and the pursuit of neurotherapeutic strategies [frontiersin.org]

- 13. Neurotoxicity mechanisms of manganese in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Manganese neurotoxicity: new perspectives from behavioral, neuroimaging, and neuropathological studies in humans and non-human primates [frontiersin.org]

- 15. Manganese Neurotoxicity: A Focus on the Neonate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Characteristics of Manganese Ammonium Phosphate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of manganese ammonium phosphate (MnNH₄PO₄·H₂O) in aqueous solutions. While specific quantitative solubility data such as the solubility product constant (Ksp) remains elusive in readily available literature, this document consolidates existing knowledge on its qualitative solubility, factors influencing dissolution, and detailed experimental protocols for its synthesis and solubility determination. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with manganese-containing compounds, offering a foundational understanding of its behavior in aqueous environments and methodologies for its precise characterization.

Introduction

This compound, a struvite-group compound, is of significant interest in various scientific fields, including agriculture as a slow-release fertilizer and in materials science.[1] Its application often depends on its solubility, which governs the bioavailability of manganese, ammonium, and phosphate ions. In the context of drug development, understanding the dissolution behavior of such inorganic compounds is crucial for formulation, bioavailability, and toxicological assessments. This guide aims to provide a detailed understanding of the factors governing the solubility of this compound and to present robust experimental protocols for its characterization.

Physicochemical Properties

This compound monohydrate (NH₄MnPO₄·H₂O) is an inorganic salt with a molecular weight of approximately 187.98 g/mol .[2] It typically exists as a crystalline solid.[2] The dissolution of this compound in water is an equilibrium process involving the dissociation of the salt into its constituent ions: manganese (Mn²⁺), ammonium (NH₄⁺), and phosphate (PO₄³⁻).

Qualitative Solubility and Influencing Factors

This compound is generally described as having limited solubility in water.[1] This characteristic is advantageous for applications requiring the controlled release of its constituent ions. The solubility is significantly influenced by several factors:

-

pH: The pH of the aqueous solution is a critical determinant of this compound's solubility. In acidic conditions, the phosphate ion (PO₄³⁻) is protonated to form HPO₄²⁻, H₂PO₄⁻, and eventually H₃PO₄. This shift in equilibrium reduces the concentration of free phosphate ions available to precipitate with manganese and ammonium ions, thereby increasing the overall solubility of the salt.[3] Conversely, in alkaline conditions (pH 8-9), its solubility is reduced, a principle leveraged in wastewater treatment for phosphate recovery in analogous struvite compounds.[1] At a higher pH, there is also a risk of manganese hydroxide precipitation.[3]

-

Presence of Other Ions: The presence of common ions, such as an excess of manganese, ammonium, or phosphate ions from other sources, can decrease the solubility of this compound due to the common ion effect. Conversely, the presence of complexing agents can increase its solubility.

Quantitative Solubility Data

A definitive, experimentally determined solubility product constant (Ksp) for this compound is not widely reported in the scientific literature. However, for comparative purposes, the Ksp of the isomorphous nickel struvite, NH₄NiPO₄·6H₂O, has been determined to be 10⁻¹¹·⁰³ ± 0.03 at 25°C.[5] This suggests that this compound is a sparingly soluble salt. The solubility of manganese(II) phosphate (Mn₃(PO₄)₂) has been reported as 13.8 mg/L at 21.1°C, with a calculated Ksp of 1.00 x 10⁻²² for the anhydrous form at 25°C.[3] While not directly comparable, these values for related compounds underscore the low aqueous solubility expected for this compound.

Table 1: Solubility Data for this compound and Related Compounds

| Compound | Formula | Temperature (°C) | Solubility | Molar Solubility (mol/L) | Ksp | Citation(s) |

| Manganese (II) Phosphate | Mn₃(PO₄)₂ | 21.1 | 13.8 mg/L | 3.89 x 10⁻⁵ | - | [3] |

| Manganese (II) Phosphate | Mn₃(PO₄)₂ | 25 | - | - | 1.00 x 10⁻²² | [3] |

| Nickel Ammonium Phosphate Hexahydrate | NH₄NiPO₄·6H₂O | 25 | - | - | 10⁻¹¹·⁰³ ± 0.03 | [5] |

Experimental Protocols

Synthesis of this compound Monohydrate

A common and effective method for synthesizing this compound is through controlled precipitation from an aqueous solution.[1]

Materials:

-

Manganese(II) sulfate (MnSO₄) or other soluble manganese salt

-

Ammonium dihydrogen phosphate (NH₄H₂PO₄)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Urea (CO(NH₂)₂)

-

1M Sulfuric acid (H₂SO₄)

-

1% Diammonium hydrogen phosphate solution

-

Ethanol

-

Deionized water

Procedure:

-

Prepare a stock solution of a soluble manganese(II) salt (e.g., ~0.06 M MnSO₄) and standardize it.

-

In a beaker, combine an aliquot of the manganese(II) salt solution with a 25% ammonium sulfate solution and a 10% ammonium dihydrogen phosphate solution.

-

Add urea to the mixture.

-

Adjust the pH of the reaction mixture to approximately 5.5 using 1M sulfuric acid.

-

Dilute the solution with deionized water and place it in a constant temperature oven at 90-95°C for several hours to facilitate the slow hydrolysis of urea, which will gradually and homogeneously increase the pH, leading to the precipitation of this compound.

-

Allow the solution to cool to room temperature, and collect the precipitate by filtration using a sintered glass crucible.

-

Wash the precipitate with a 1% diammonium hydrogen phosphate solution, followed by an aqueous ethanol solution (1:1) to remove any remaining soluble impurities.

-

Dry the precipitate in an oven at 100-105°C for one hour and weigh the resulting MnNH₄PO₄·H₂O.

Determination of Aqueous Solubility

A gravimetric method can be employed to determine the solubility of the synthesized this compound.[3]

Materials:

-

Synthesized and dried this compound powder

-

Deionized water

-

Mechanical shaker or magnetic stirrer

-

Constant temperature bath

-

Pre-weighed filter paper

-

Drying oven

Procedure:

-

Sample Preparation: Accurately weigh a known mass of the dry this compound powder.[3]

-

Dissolution: Suspend the weighed sample in a predetermined volume of deionized water in a sealed container to create a saturated solution with an excess of the solid.[3]

-

Equilibration: Agitate the suspension using a mechanical shaker or magnetic stirrer in a constant temperature bath for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]

-

Separation: Separate the undissolved solid from the solution by filtering through a pre-weighed filter paper.[3]

-

Drying: Dry the filter paper with the insoluble residue in an oven at a specified temperature (e.g., 105°C) until a constant mass is achieved.[3]

-

Calculation: The amount of dissolved this compound is determined by subtracting the mass of the dried insoluble residue from the initial mass of the sample. The solubility can then be expressed in g/L or other appropriate units.[3]

Analysis of Dissolved Ions

To determine the molar concentrations of the constituent ions at equilibrium for the calculation of Ksp, the saturated filtrate can be analyzed using various analytical techniques.

Table 2: Analytical Techniques for Ion Concentration Determination

| Ion | Analytical Technique | Principle |

| Manganese (Mn²⁺) | Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) | Measures the absorption or emission of light by manganese atoms at a characteristic wavelength. |

| Phosphate (PO₄³⁻) | Spectrophotometry (e.g., Molybdenum Blue Method) | Phosphate reacts with molybdate in an acidic medium to form a colored complex, the absorbance of which is proportional to the phosphate concentration. |

| Ammonium (NH₄⁺) | Ion-Selective Electrode (ISE) or Spectrophotometry (e.g., Nessler's Method) | Potentiometric or colorimetric determination of ammonium ion concentration. |

Visualizations

Logical Relationship of Factors Affecting Solubility

Caption: Logical relationship of key factors influencing the aqueous solubility of this compound.

Experimental Workflow for Solubility Determination

Caption: A generalized experimental workflow for determining the aqueous solubility of this compound.

Conclusion

The solubility of this compound in aqueous solutions is a critical parameter for its various applications. While quantitative data remains to be definitively established in the literature, this guide provides a thorough overview of its qualitative solubility characteristics and the significant influence of pH, temperature, and co-solutes. The detailed experimental protocols for its synthesis and solubility determination offer a practical framework for researchers to precisely characterize this compound. Further research is warranted to establish a definitive solubility product constant and to explore its dissolution kinetics, which will undoubtedly contribute to its optimized use in diverse scientific and industrial fields.

References

A Comprehensive Technical Guide to the Thermal Decomposition Behavior of Manganese Ammonium Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the thermal decomposition of manganese ammonium phosphate monohydrate (MnNH₄PO₄·H₂O). The decomposition is a multi-step process involving deamination, dehydration, and polycondensation, ultimately yielding manganese pyrophosphate (Mn₂P₂O₇). This document outlines the key decomposition stages with corresponding temperature ranges and mass loss data, detailed experimental protocols for thermal analysis and material characterization, and a visual representation of the decomposition pathway. The information presented herein is critical for the controlled synthesis of manganese phosphate materials and for understanding their thermal stability.

Introduction

This compound monohydrate (MnNH₄PO₄·H₂O) is a compound of interest in various fields, including materials science and as a precursor for the synthesis of manganese pyrophosphate (Mn₂P₂O₇). The thermal behavior of this compound is of paramount importance for its synthesis, handling, and the targeted production of materials with specific properties. Upon heating, this compound undergoes a series of transformations involving the loss of ammonia and water, leading to the formation of a condensed phosphate. A thorough understanding of these decomposition steps is essential for optimizing synthesis protocols and ensuring the desired final product.

Thermal Decomposition Pathway

The thermal decomposition of this compound monohydrate proceeds through three overlapping stages: deamination, dehydration, and polycondensation.[1]

-

Deamination: The initial stage involves the release of ammonia (NH₃).

-

Dehydration: This is followed by the loss of water (H₂O).

-

Polycondensation: The final stage is the condensation of the resulting manganese hydrogen phosphate intermediate to form manganese pyrophosphate (Mn₂P₂O₇).

The final solid residue, manganese pyrophosphate, is a stable inorganic compound.[2]

Quantitative Decomposition Data

The following table summarizes the quantitative data associated with the thermal decomposition of this compound monohydrate, based on thermogravimetric and differential thermal analysis (TGA/DTA).

| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Evolved Gaseous Products | Solid Intermediate/Product |

| Deamination | 180 - 350 | 9.19 | ~9.2 | NH₃ | MnHPO₄ |

| Dehydration | 350 - 500 | 9.73 | ~9.7 | H₂O | Amorphous intermediate |

| Polycondensation | > 500 | - | - | H₂O | Mn₂P₂O₇ |

Note: The temperature ranges and mass losses can vary slightly depending on experimental conditions such as heating rate.

Experimental Protocols

This section details the methodologies for the synthesis of the starting material and the key analytical techniques used to characterize its thermal decomposition.

Synthesis of this compound Monohydrate (MnNH₄PO₄·H₂O)

This compound monohydrate can be synthesized via a precipitation reaction.

-

Materials:

-

Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

-

Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

-

Ammonia solution (NH₄OH)

-

Distilled water

-

-

Procedure:

-

Prepare an aqueous solution of manganese(II) chloride.

-

Prepare a separate aqueous solution of diammonium hydrogen phosphate.

-

Slowly add the manganese(II) chloride solution to the diammonium hydrogen phosphate solution with constant stirring.

-

Adjust the pH of the resulting solution to approximately 8-9 by adding ammonia solution dropwise. A precipitate will form.

-

Continue stirring the mixture for a period to ensure complete precipitation.

-

Filter the precipitate and wash it several times with distilled water to remove any unreacted ions.

-

Dry the resulting white solid in an oven at a low temperature (e.g., 40-50 °C) to obtain pure this compound monohydrate.

-

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

TGA/DTA is employed to study the mass loss and thermal events as a function of temperature.

-

Instrument: A simultaneous thermal analyzer (e.g., PerkinElmer Pyris Diamond TG/DTA).

-

Sample Preparation: A small amount of the synthesized MnNH₄PO₄·H₂O powder (typically 5-10 mg) is placed in an alumina crucible.

-

Atmosphere: The experiment is conducted under a dynamic nitrogen atmosphere (flow rate of 20 mL/min) to prevent oxidative side reactions.

-

Temperature Program: The sample is heated from room temperature to 800 °C at a constant heating rate (e.g., 10, 15, 20, or 25 K/min).[3]

-

Data Acquisition: The instrument records the sample mass and the temperature difference between the sample and a reference as a function of the furnace temperature.

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases of the initial material and the solid products at different stages of decomposition.

-

Instrument: A powder X-ray diffractometer (e.g., Bruker D8 Advance).

-

Sample Preparation: A small amount of the powdered sample is placed on a sample holder and flattened to ensure a smooth surface. Samples can be prepared by heating MnNH₄PO₄·H₂O to specific temperatures corresponding to the end of each decomposition stage observed in the TGA.

-

Radiation: Cu Kα radiation (λ = 1.5406 Å) is typically used.

-

Scan Parameters: The diffraction pattern is recorded over a 2θ range of 10-70° with a step size of 0.02° and a specific scan speed.

-

Data Analysis: The obtained diffraction patterns are compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is utilized to identify the functional groups present in the initial compound and its decomposition products.

-

Instrument: An FTIR spectrometer (e.g., Bruker Tensor 27).

-

Sample Preparation: The KBr pellet technique is commonly used. A small amount of the sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Spectral Range: Spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹).

-

Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the vibrational modes of the chemical bonds present, such as those in the PO₄³⁻, NH₄⁺, and P-O-P groups.[4]

Visualizing the Decomposition Pathway and Experimental Workflow

The following diagrams illustrate the logical progression of the thermal decomposition and the experimental workflow for its characterization.

References

Unveiling the Magnetic Behavior of Manganese Ammonium Phosphate Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the magnetic properties of manganese ammonium phosphate complexes, a class of materials garnering significant interest for their diverse and tunable magnetic behaviors. This document provides a comprehensive overview of their magnetic characteristics, detailed experimental protocols for their analysis, and a summary of key quantitative data to support advanced research and development.

Core Magnetic Properties of this compound Complexes

Manganese (Mn) ions, typically in the +2 oxidation state (Mn²⁺) within these complexes, possess a high-spin d⁵ electron configuration. This results in five unpaired electrons, rendering the compounds inherently paramagnetic. The overall magnetic behavior of the bulk material is dictated by the interactions between these individual magnetic moments, which are mediated by the phosphate and ammonium ligands, as well as the overall crystal structure.

The dominant magnetic phenomena observed in this compound complexes include:

-

Paramagnetism: At sufficiently high temperatures, the individual magnetic moments of the Mn²⁺ ions are randomly oriented due to thermal energy, leading to a net magnetization of zero in the absence of an external magnetic field. When a field is applied, the moments partially align, resulting in a positive magnetic susceptibility.

-

Antiferromagnetism: In many this compound compounds, the crystal structure facilitates superexchange interactions through the phosphate bridges, leading to an antiparallel alignment of adjacent Mn²⁺ magnetic moments at low temperatures.[1] This results in a near-zero net magnetic moment below a critical temperature known as the Néel temperature (T_N).

-

Ferrimagnetism: In more complex crystal structures containing multiple crystallographically distinct Mn²⁺ sites, the antiparallel moments may not completely cancel out, leading to a net spontaneous magnetization below a critical temperature.

-

Spin-Canted Antiferromagnetism: A slight tilting of the antiferromagnetically aligned spins can result in a weak net magnetic moment.[2]

Quantitative Magnetic Data Summary

The following tables summarize the key magnetic parameters reported for various this compound and related complexes. This data provides a basis for comparing the magnetic behavior of different compounds and understanding the influence of their chemical composition and structure.

| Compound | Magnetic Behavior | Curie-Weiss Constant (θ) (K) | Effective Magnetic Moment (μ_eff) (μ_B) | Néel Temperature (T_N) (K) | Citation(s) |

| (NH₄)₂[Mn₃(P₂O₇)₂(H₂O)₂] | Antiferromagnetic | -23(1) | 5.74(1) | - | [2] |

| KMnPO₄·H₂O | Ferrimagnetic | - | - | ~18.4 | [2] |

| Co(NH₄)₂(SO₄)₂·6H₂O (related compound) | Paramagnetic (weak AFM) | -0.60 | - | - | [3] |

| [Mn(HPO₄)(H₂O)₃] | Antiferromagnetic | - | - | - | [1] |

Note: A negative Curie-Weiss constant (θ) is indicative of dominant antiferromagnetic interactions.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the magnetic properties of this compound complexes.

Synthesis of this compound Monohydrate (NH₄MnPO₄·H₂O)

A common method for the synthesis of NH₄MnPO₄·H₂O is through a precipitation reaction.

Materials:

-

Manganese (II) salt (e.g., MnCl₂·4H₂O, MnSO₄·H₂O)

-

Ammonium dihydrogen phosphate ((NH₄)H₂PO₄)

-

Ammonia solution (NH₄OH)

-

Deionized water

-

Ethanol

Procedure:

-

Prepare an aqueous solution of the manganese (II) salt.

-

Prepare a separate aqueous solution of ammonium dihydrogen phosphate.

-

Slowly add the manganese salt solution to the ammonium dihydrogen phosphate solution while stirring continuously.

-

Adjust the pH of the mixture to ~8-9 by the dropwise addition of ammonia solution to induce precipitation.

-

Continue stirring the resulting suspension for several hours to ensure complete reaction and improve crystallinity.

-

Collect the precipitate by filtration.

-

Wash the precipitate several times with deionized water to remove any unreacted ions, followed by a final wash with ethanol.

-

Dry the product in an oven at a low temperature (e.g., 60-80 °C) to obtain the final NH₄MnPO₄·H₂O powder.

Magnetic Susceptibility Measurement using a SQUID Magnetometer

A Superconducting Quantum Interference Device (SQUID) magnetometer is a highly sensitive instrument used to measure the magnetic moment of a sample as a function of temperature and applied magnetic field.

Sample Preparation:

-

Accurately weigh a small amount (typically 5-20 mg) of the powdered this compound complex.

-

Pack the powder into a gelatin capsule or a specially designed sample holder. Ensure the powder is packed tightly to prevent movement during measurement.

-

Mount the sample holder onto the magnetometer's sample rod.

Measurement Procedure:

-

Zero-Field-Cooled (ZFC) Measurement:

-

Cool the sample from room temperature to the lowest desired temperature (e.g., 2 K) in the absence of an external magnetic field.

-

Apply a small DC magnetic field (e.g., 100 Oe).

-

Measure the magnetic moment of the sample as it is warmed up to a higher temperature (e.g., 300 K).

-

-

Field-Cooled (FC) Measurement:

-

Cool the sample from a high temperature (e.g., 300 K) to the lowest desired temperature (e.g., 2 K) in the presence of the same DC magnetic field used for the ZFC measurement.

-

Measure the magnetic moment of the sample as it is warmed up.

-

-

Data Analysis:

-

Plot the magnetic susceptibility (χ = M/H, where M is the measured magnetization and H is the applied field) as a function of temperature (T).

-

For paramagnetic behavior, plot the inverse magnetic susceptibility (1/χ) against temperature. In the high-temperature region, this plot should be linear.

-

Fit the linear portion of the 1/χ vs. T plot to the Curie-Weiss law: 1/χ = (T - θ)/C, to determine the Curie constant (C) and the Weiss constant (θ).

-

Calculate the effective magnetic moment (μ_eff) using the formula: μ_eff = √(8C) μ_B, where μ_B is the Bohr magneton.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying materials with unpaired electrons, such as Mn²⁺ complexes. It provides information about the electronic structure and local environment of the paramagnetic centers.

Sample Preparation:

-

For powder samples, load a small amount of the finely ground this compound complex into a quartz EPR tube.

-

For solution studies, dissolve the complex in a suitable solvent and transfer the solution to a quartz EPR tube.

Measurement Procedure:

-

Place the EPR tube containing the sample into the resonant cavity of the EPR spectrometer.

-

Cool the sample to the desired temperature (e.g., room temperature or liquid nitrogen temperature).

-

Apply a microwave frequency (typically X-band, ~9.5 GHz) and sweep the external magnetic field.

-

The absorption of microwave radiation by the sample is detected and recorded as a function of the magnetic field, yielding the EPR spectrum.

-

Data Analysis:

-

The Mn²⁺ ion (I = 5/2 nuclear spin) typically shows a characteristic six-line hyperfine splitting pattern in the EPR spectrum.

-

Determine the g-factor and the hyperfine coupling constant (A) from the spectrum. These parameters provide insights into the nature of the chemical bonding and the symmetry of the Mn²⁺ site.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the magnetic properties of this compound complexes.

References

An In-depth Technical Guide to the Manganese Ammonium Phosphate System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the manganese ammonium phosphate system, focusing on the synthesis, properties, and thermal behavior of key compounds. The information is presented to be a valuable resource for researchers and professionals working in materials science, agriculture, and potentially in pharmaceutical applications where controlled release of manganese or phosphate is relevant.

Core Compounds and Phases

The this compound system is primarily characterized by the formation of this compound monohydrate (MnNH₄PO₄·H₂O), a crystalline solid that is the most thermodynamically stable polymorph under ambient conditions.[1] This compound and its thermal decomposition products are central to understanding the phase relationships within this system.

1.1. This compound Monohydrate (MnNH₄PO₄·H₂O)

This compound monohydrate is an inorganic compound with the molecular formula H₄MnNO₄P and a molecular weight of approximately 185.96 g/mol .[2] The monohydrate form incorporates one water molecule per formula unit, which is crucial for stabilizing the crystal lattice through hydrogen bonding.[1]

1.2. Manganese Pyrophosphate (Mn₂P₂O₇)

Upon thermal decomposition, this compound monohydrate transforms into manganese pyrophosphate (Mn₂P₂O₇).[3] This high-temperature phase is a result of the loss of ammonia and water.

A summary of the key quantitative data for these compounds is presented in the table below.

| Property | This compound Monohydrate (MnNH₄PO₄·H₂O) | Manganese Pyrophosphate (Mn₂P₂O₇) |

| Molecular Formula | H₆MnNO₅P | Mn₂P₂O₇ |

| Molecular Weight | 185.96 g/mol [2] | 283.82 g/mol |

| Appearance | White crystalline powder | - |

| Boiling Point | 158°C at 760 mmHg (for the anhydrous form)[1] | - |

| Solubility in Water | Soluble, influenced by temperature and pH[1][4] | - |

| Thermal Decomposition | Decomposes to Mn₂P₂O₇ at elevated temperatures | - |

Phase Relationships and Equilibria

2.1. Solubility and Precipitation Equilibrium

The formation of this compound via precipitation is a key equilibrium in this system. The solubility of MnNH₄PO₄·H₂O is influenced by factors such as pH and temperature.[1][4] The precipitation reaction can be generally represented as:

Mn²⁺(aq) + NH₄⁺(aq) + HPO₄²⁻(aq) + H₂O(l) ⇌ MnNH₄PO₄·H₂O(s)

The optimal pH range for the formation of this compound is typically between 8.0 and 10.0.[1] At pH values below 7.0, precipitation is often incomplete.[1]

2.2. Thermal Decomposition Pathway

The thermal decomposition of this compound monohydrate is a critical phase transition. Studies have shown that upon heating, MnNH₄PO₄·H₂O decomposes to form manganese pyrophosphate (Mn₂P₂O₇). This process involves the sequential loss of water and ammonia.

The following diagram illustrates the thermal decomposition pathway of MnNH₄PO₄·H₂O.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for obtaining pure and well-characterized materials. The following sections describe common experimental protocols.

3.1. Precipitation Method

This method involves the direct reaction of soluble manganese and phosphate salts in an aqueous solution containing ammonium ions.

Experimental Workflow for Precipitation Synthesis

Protocol Details:

-

Reagents : Manganese(II) sulfate (MnSO₄), diammonium hydrogen phosphate ((NH₄)₂HPO₄), ammonium hydroxide (NH₄OH), deionized water, ethanol.

-

Procedure :

-

Prepare a standard solution of MnSO₄.

-

In a separate beaker, prepare a solution of (NH₄)₂HPO₄.

-

Slowly add the manganese sulfate solution to the ammonium phosphate solution with constant stirring.

-

Adjust the pH of the resulting mixture to the desired range (e.g., 8.5) using ammonium hydroxide to induce precipitation.

-

Continue stirring for a set period to allow for complete precipitation and crystal growth.

-

Filter the white precipitate using a suitable filter paper or a sintered glass crucible.

-

Wash the precipitate several times with deionized water to remove any soluble impurities, followed by a wash with ethanol to aid in drying.

-

Dry the final product in an oven at a temperature around 100-105°C to obtain MnNH₄PO₄·H₂O.

-

3.2. Hydrothermal Synthesis

Hydrothermal synthesis is employed to produce highly crystalline this compound.

Protocol Details:

-

Reagents : Manganese acetate (Mn(CH₃COO)₂), ammonium phosphate ((NH₄)₃PO₄), deionized water.

-

Procedure :

-

Dissolve stoichiometric amounts of manganese acetate and ammonium phosphate in deionized water.

-

Transfer the solution to a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it to a temperature of around 200°C for 18-24 hours.[1]

-

During this time, autogenous pressure develops within the autoclave, facilitating the crystallization of MnNH₄PO₄·H₂O.

-

After the reaction period, allow the autoclave to cool down to room temperature naturally.

-

Collect the crystalline product by filtration, wash it with deionized water and ethanol, and dry it under vacuum.

-

3.3. Solid-State Reaction

This method involves the direct reaction of solid precursors at elevated temperatures.

Protocol Details:

-

Reagents : Manganese(IV) oxide (MnO₂), ammonium dihydrogen phosphate ((NH₄)H₂PO₄), orthophosphoric acid (H₃PO₄).

-

Procedure :

-

Thoroughly grind a stoichiometric mixture of MnO₂, (NH₄)H₂PO₄, and H₃PO₄ (e.g., in a 1:3:4 molar ratio) in a mortar and pestle or a ball mill.[5]

-

Transfer the homogenized mixture to a porcelain crucible.

-

Heat the crucible in a furnace using a two-step profile: first to 120°C for 4 hours, followed by a ramp up to a higher temperature for the final reaction.[5]

-

The final product from this high-temperature synthesis is typically a form of manganese ammonium pyrophosphate.[5]

-

This guide provides a foundational understanding of the this compound system based on available scientific literature. Further research is needed to fully elucidate the complete multi-component phase diagram and to explore the potential applications of these materials in various fields.

References

- 1. Buy this compound | 13446-31-6 [smolecule.com]

- 2. Ammonium manganese phosphate monohydrate | H6MnNO5P | CID 129831267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Solubility of Ammonium Manganese Phosphate in Water using Phosphorus-32 as a Tracer [zenodo.org]

- 5. benchchem.com [benchchem.com]

The Genesis of a Precipitate: Unearthing the Early Studies of Manganese Ammonium Phosphate

A cornerstone of late 19th and early 20th-century analytical chemistry, the study of manganese ammonium phosphate (NH₄MnPO₄·H₂O) was pivotal in the quantitative determination of manganese. This technical guide delves into the foundational research that established this compound as a reliable gravimetric standard, detailing the experimental protocols and quantitative data from the pioneering work of chemists who first harnessed its properties.

The discovery and early investigations into this compound are intrinsically linked to the development of systematic methods for elemental analysis. While the exact first synthesis is not clearly documented as a singular event of discovery, its deliberate preparation and characterization emerged from the need for a stable, insoluble manganese compound with a definite composition suitable for gravimetric analysis. The late 1800s saw significant advancements in this field, with researchers meticulously documenting procedures for the precise quantification of metals in various materials.

Foundational Methodologies in Gravimetric Analysis

The precipitation of manganese as this compound became a preferred method due to its crystalline nature, which facilitated easier filtration and washing compared to more gelatinous precipitates. Key contributions from German analytical chemists G. v. Knorre and the collaborative work of Neubauer and Wolferts laid the groundwork for its widespread adoption.

The G. v. Knorre Method (c. 1887)

G. v. Knorre's work, published in the "Zeitschrift für analytische Chemie," was instrumental in popularizing the use of this compound for the quantitative determination of manganese. His method focused on ensuring the complete precipitation of manganese while preventing the co-precipitation of other elements.

Experimental Protocol: G. v. Knorre's Gravimetric Determination of Manganese

-

Sample Preparation: A known weight of the manganese-containing sample was dissolved in a suitable acid (e.g., hydrochloric acid).

-

Removal of Interfering Ions: Elements that could interfere with the precipitation, such as iron, were removed through preliminary separation steps.

-

Precipitation:

-

The solution was neutralized with ammonia.

-

A large excess of ammonium phosphate or microcosmic salt (sodium ammonium hydrogen phosphate) was added as the precipitating agent.

-

Sufficient ammonium chloride was added to prevent the precipitation of magnesium, if present.

-

The solution was then made distinctly alkaline with ammonia to induce the formation of a crystalline precipitate of this compound.

-

-

Digestion: The precipitate was allowed to stand in the mother liquor, often with gentle heating, to encourage the growth of larger, more easily filterable crystals.

-

Filtration and Washing: The precipitate was collected on a filter paper and washed with a dilute solution of ammonium nitrate or a solution containing ammonium phosphate and ammonia to minimize solubility losses.

-

Ignition and Weighing: The filter paper and precipitate were dried and then ignited in a crucible at a strong heat. The ignition converted the this compound to manganese pyrophosphate (Mn₂P₂O₇), which was then cooled in a desiccator and weighed. The mass of manganese was calculated from the weight of the pyrophosphate.

The logical workflow for this foundational analytical procedure is illustrated below.

Potential Research Directions for Manganese Ammonium Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese ammonium phosphate (MnNH₄PO₄·H₂O), a member of the struvite family of compounds, is an inorganic material with a growing profile of potential applications beyond its traditional use as a slow-release fertilizer.[1][2] Its unique physicochemical properties, including biocompatibility and pH-dependent solubility, have positioned it as a material of interest for advanced research, particularly in the biomedical field.[3][4] The release of bioactive ions, namely manganese (Mn²⁺), ammonium (NH₄⁺), and phosphate (PO₄³⁻), offers intriguing possibilities for therapeutic interventions.[5] This technical guide provides an in-depth overview of this compound, summarizing key data, detailing experimental protocols, and outlining promising future research directions for its application in drug development and materials science.

Physicochemical Properties

This compound monohydrate is a crystalline solid with the molecular formula H₄MnNO₄P and a molecular weight of approximately 167.95 g/mol .[1] It crystallizes in the orthorhombic crystal system.[1] The compound's thermal stability is a key characteristic; it undergoes a multi-stage decomposition, beginning with the loss of water and ammonia at temperatures between 100-120°C.[1] This thermal lability is an important consideration for its processing and application in various temperature-sensitive environments.[1]

Synthesis and Characterization

The synthesis of this compound can be achieved through several methods, each offering control over the resulting material's properties such as crystallinity and particle size. The primary synthesis routes include co-precipitation, hydrothermal/solvothermal methods, and solid-state reactions.[1][3]

Data Presentation: Synthesis Parameters and Resulting Particle Characteristics

| Synthesis Method | Key Parameters | Resulting Particle Characteristics | Primary Advantage |

| Co-precipitation | pH, temperature, reactant molar ratios, stirring speed.[1][6] | Amorphous or poorly crystalline particles, often requiring calcination.[6] Particle size can be controlled; higher stirring speeds can lead to smaller, more uniform crystals.[1] | Simplicity and scalability.[6] |

| Hydrothermal/Solvothermal | Temperature, pressure, reaction time, solvent type.[1][3] | Well-defined crystalline structures with high phase purity.[6] Can produce layered structures.[6] | High crystallinity and control over crystal structure.[6] |

| Solid-State Reaction | Grinding of precursors (e.g., manganese oxide and ammonium phosphate), elevated temperatures.[1] | Crystalline this compound. | Solvent-free method. |

| Homogeneous Precipitation (Urea Hydrolysis) | pH raised slowly through urea hydrolysis, temperature (90-95°C), presence of ammonium sulfate. | Larger and more uniform crystals compared to conventional precipitation. | Produces larger, more easily filterable crystals. |

Experimental Protocols

1. Co-precipitation Synthesis of this compound

This protocol is a generalized procedure based on common co-precipitation methods.

-

Materials: Manganese (II) salt (e.g., manganese sulfate or chloride), an ammonium phosphate source (e.g., diammonium hydrogen phosphate), a pH-adjusting solution (e.g., ammonium hydroxide), and deionized water.

-

Procedure:

-

Prepare separate aqueous solutions of the manganese salt and the ammonium phosphate source at desired molar concentrations.

-

Under constant stirring, slowly add the ammonium phosphate solution to the manganese salt solution.

-

Monitor and adjust the pH of the mixture by adding the pH-adjusting solution dropwise to maintain the desired pH level.

-

Continue stirring for a set period to allow for the complete precipitation of this compound.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the precipitate several times with deionized water and then with ethanol to remove unreacted ions.

-

Dry the resulting powder in an oven at a controlled temperature (e.g., 60-80°C).

-

2. Characterization Techniques

A thorough characterization is essential to confirm the synthesis of the desired material and to understand its properties.

| Technique | Information Obtained |

| X-ray Diffraction (XRD) | Crystal structure, phase purity, and crystallite size.[7] |

| Scanning Electron Microscopy (SEM) | Particle morphology, size, and surface features.[8] |

| Transmission Electron Microscopy (TEM) | Internal structure and morphology of nanoparticles.[4] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of functional groups (e.g., phosphate, ammonium, water).[7] |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile.[1] |

| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution of nanoparticles in suspension.[9] |

| Zeta Potential Analysis | Surface charge of nanoparticles, which influences their stability in suspension.[9] |

Potential Research Directions and Applications

The unique properties of this compound and its constituent ions open up several promising avenues for research, particularly in the biomedical and pharmaceutical fields.

Drug Delivery Systems

Manganese-based nanoparticles, including manganese phosphates, are being explored as carriers for chemotherapeutic drugs.[9][10] The acidic tumor microenvironment can trigger the degradation of these nanoparticles, leading to the targeted release of the drug payload, which can reduce systemic toxicity.[9]

-

pH-Responsive Drug Release: A key research direction is the development of this compound-based nanoparticles that are stable at physiological pH but dissolve in the acidic environment of tumors or intracellular compartments like endosomes and lysosomes. This would enable the controlled release of anticancer drugs directly at the site of action.

-

Co-delivery of Therapeutic Agents: The layered structure of some manganese phosphates could be exploited for the co-loading and sequential release of multiple drugs, potentially leading to synergistic therapeutic effects.

Experimental Workflow for Manganese Phosphate-Based Drug Delivery

Caption: Experimental workflow for manganese phosphate-based drug delivery.

Immunotherapy and Signaling Pathway Activation

A significant and exciting research direction is the role of manganese ions in activating the innate immune system. Mn²⁺ has been identified as a potent activator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.[11][12]

-

cGAS-STING Pathway Activation: Mn²⁺ can directly bind to and activate cGAS, enhancing its sensitivity to cytosolic double-stranded DNA (dsDNA).[12] This leads to the production of the second messenger cGAMP, which in turn activates STING.[11] Activated STING triggers a signaling cascade that results in the production of type I interferons, promoting the maturation of dendritic cells and the activation of cytotoxic T lymphocytes that can attack tumor cells.[9]

-

Future Research: Investigating this compound nanoparticles as a delivery vehicle for Mn²⁺ to the tumor microenvironment to specifically activate the cGAS-STING pathway is a promising strategy for cancer immunotherapy. Research should focus on optimizing the release kinetics of Mn²⁺ to achieve a sustained immune response.

cGAS-STING Pathway Activation by Manganese Ions

Caption: Activation of the cGAS-STING pathway by manganese ions.

Theranostics: Combining Diagnosis and Therapy

The paramagnetic properties of Mn²⁺ ions make them suitable as a T1-weighted contrast agent for Magnetic Resonance Imaging (MRI).[9][13] This opens up the possibility of developing "theranostic" nanoparticles that combine therapeutic and diagnostic functions.

-

MRI-Guided Drug Delivery: this compound nanoparticles loaded with a therapeutic agent could be visualized in vivo using MRI. This would allow for real-time monitoring of nanoparticle accumulation at the tumor site, providing valuable information for treatment planning and efficacy assessment.[9] The degradation of the nanoparticles in the tumor microenvironment and the subsequent release of Mn²⁺ would enhance the MRI signal.[9]

-

Safer Contrast Agents: There is a growing concern about the long-term safety of gadolinium-based contrast agents.[14] Manganese-based agents are being investigated as a potentially safer alternative, as manganese is an essential trace element with natural biological clearance pathways.[13][14]

Bone Tissue Engineering

The components of this compound—manganese and phosphate—are both relevant to bone health. Manganese plays a role in bone formation and metabolism, while phosphates are a fundamental component of hydroxyapatite, the mineral phase of bone.[15][16]

-

Bioactive Scaffolds: Research into incorporating this compound into biodegradable scaffolds for bone regeneration is a viable direction. The slow release of manganese and phosphate ions could stimulate osteogenic differentiation of stem cells and promote new bone formation.[15]

-

Biocompatibility and Cytotoxicity: A crucial aspect of this research will be to thoroughly evaluate the biocompatibility and potential cytotoxicity of this compound at different concentrations.[3][17] While manganese is essential, high concentrations can be toxic.[5] In vitro and in vivo studies are necessary to determine the optimal therapeutic window.[18][19]

Catalysis

Manganese oxides are known to have catalytic activity, for instance, in the oxidation of ammonia.[20][21]

-

Novel Catalysts: The specific catalytic properties of this compound are less explored. Research could focus on investigating its potential as a catalyst in various chemical reactions, leveraging its unique structure and the presence of multiple ionic species.

Conclusion

This compound is a versatile inorganic compound with significant untapped potential, particularly in the fields of drug development and biomaterials. While its role as a slow-release fertilizer is well-established, its future applications may lie in more advanced technologies. The ability to act as a pH-responsive drug carrier, an immune-stimulating agent through the cGAS-STING pathway, a component of theranostic systems for MRI-guided therapy, and a bioactive material for bone regeneration highlights the exciting research directions that are emerging. Further research is needed to fully elucidate the mechanisms of action, optimize synthesis protocols for specific applications, and rigorously assess the biocompatibility and safety of this compound-based materials. For researchers and professionals in drug development, this compound represents a promising platform for innovation in cancer therapy, immunotherapy, and regenerative medicine.

References

- 1. Buy this compound | 13446-31-6 [smolecule.com]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. Manganese-derived biomaterials for tumor diagnosis and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biofunctional phosphorylated magnetic scaffold for bone tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of Manganese-Based Nanoparticles as Contrast Probes for Magnetic Resonance Imaging [thno.org]

- 6. Ammonium manganese phosphate | 15609-81-1 | Benchchem [benchchem.com]

- 7. Biocompatibility analysis and chemical characterization of Mn-doped hydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. The role of manganese-based MRI contrast agents for cancer theranostics: Where do we stand in 2025? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Novel Manganese Ion Delivery Carrier Promotes Immune Cell Proliferation and Enhances Innate Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Advances of MnO2 nanomaterials as novel agonists for the development of cGAS-STING-mediated therapeutics [frontiersin.org]

- 13. Manganese-based MRI contrast agents: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Manganese-based MRI contrast agent may be safer alternative to gadolinium-based agents [analytica-world.com]

- 15. Biomimetic Scaffolds Based on Mn2+-, Mg2+-, and Sr2+-Substituted Calcium Phosphates Derived from Natural Sources and Polycaprolactone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Manganese-Based Nanotheranostics for Magnetic Resonance Imaging-Mediated Precise Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]

- 17. elar.urfu.ru [elar.urfu.ru]

- 18. Applications and Biological Activity of Nanoparticles of Manganese and Manganese Oxides in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jmb.or.kr [jmb.or.kr]

- 20. The Impact of Zinc on Manganese Bioavailability and Cytotoxicity in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Orthorhombic Crystal System of Manganese Ammonium Phosphate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the orthorhombic crystal system of manganese ammonium phosphate monohydrate (MnNH₄PO₄·H₂O). This compound is of significant academic and industrial interest due to its applications in areas such as high-voltage cathode materials for lithium-ion batteries and its structural relationship to the naturally occurring mineral niahite.[1] This document details the crystallographic data, experimental protocols for synthesis and analysis, and logical workflows pertinent to researchers in materials science and drug development.

Crystallographic Data of Orthorhombic this compound Monohydrate

This compound monohydrate crystallizes in the orthorhombic system, a crystal system defined by three unequal crystallographic axes at 90° angles to each other. The most stable polymorph under ambient conditions is the monohydrate form, where a single water molecule plays a crucial role in stabilizing the crystal lattice through hydrogen bonding.[1] This compound is isostructural with the mineral niahite and ammonium magnesium phosphate monohydrate.[2]

The crystallographic parameters for this compound monohydrate have been determined through X-ray powder diffraction.[2] The data is summarized in the table below for easy reference and comparison.

| Crystallographic Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pmnm (No. 59) |

| Unit Cell Parameter a (Å) | 5.7289 (11) |

| Unit Cell Parameter b (Å) | 8.8167 (12) |

| Unit Cell Parameter c (Å) | 4.9098 (8) |

| Unit Cell Volume (V) (ų) | 247.99 (5) |

| Number of Formula Units per Unit Cell (Z) | 2 |

| Measured Density (Dm) (g cm⁻³) | 2.46 |

| Calculated Density (Dx) (g cm⁻³) | 2.49 |

Data sourced from X-ray powder diffraction data for ammonium manganese phosphate monohydrate.[2]

Experimental Protocols

The synthesis and characterization of this compound monohydrate can be achieved through various established methods. The following protocols provide detailed methodologies for its preparation and analysis.

Synthesis via Precipitation